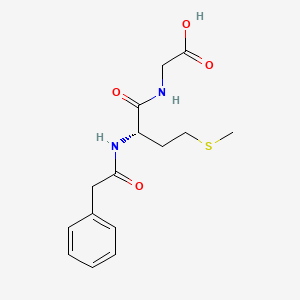
N-(Phenylacetyl)-L-methionylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Phenylacetyl)-L-methionylglycine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of glycine, an amino acid, and features a phenylacetyl group attached to the nitrogen atom of the methionylglycine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylacetyl)-L-methionylglycine typically involves the acylation of L-methionylglycine with phenylacetyl chloride. The reaction is carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Esterification: L-methionylglycine is first esterified using an alcohol, typically ethanol, in the presence of an acid catalyst.
Acylation: The esterified product is then reacted with phenylacetyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of L-methionylglycine are esterified using industrial-grade ethanol and acid catalysts.
Continuous Acylation: The esterified product is continuously fed into a reactor where it reacts with phenylacetyl chloride in the presence of a base. The reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Phenylacetyl)-L-methionylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenylacetyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(Phenylacetyl)-L-methionylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its neuroprotective and cognitive-enhancing properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(Phenylacetyl)-L-methionylglycine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in neurotransmission and cellular signaling.
Pathways: It modulates pathways related to oxidative stress, inflammation, and neuroprotection.
Comparación Con Compuestos Similares
N-(Phenylacetyl)-L-methionylglycine can be compared with other similar compounds such as N-phenylacetyl-L-prolylglycine ethyl ester (Noopept):
Uniqueness: this compound has a unique methionylglycine backbone, which distinguishes it from other phenylacetyl derivatives.
Similar Compounds: Noopept, N-phenylacetylglycine, and N-phenylacetyl-L-proline.
Propiedades
Número CAS |
681856-49-5 |
|---|---|
Fórmula molecular |
C15H20N2O4S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-[[(2S)-4-methylsulfanyl-2-[(2-phenylacetyl)amino]butanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H20N2O4S/c1-22-8-7-12(15(21)16-10-14(19)20)17-13(18)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t12-/m0/s1 |
Clave InChI |
ZQOBNWOOGJYALN-LBPRGKRZSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)CC1=CC=CC=C1 |
SMILES canónico |
CSCCC(C(=O)NCC(=O)O)NC(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-](/img/structure/B12524115.png)
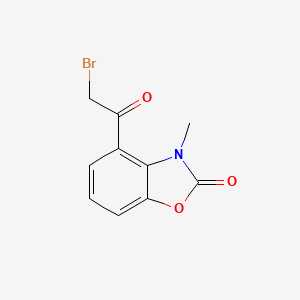
![1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12524120.png)
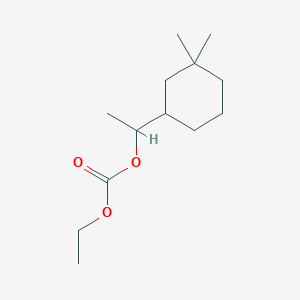
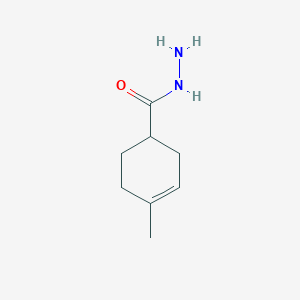
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]-](/img/structure/B12524135.png)
![1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene](/img/structure/B12524136.png)
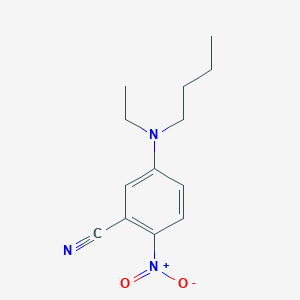
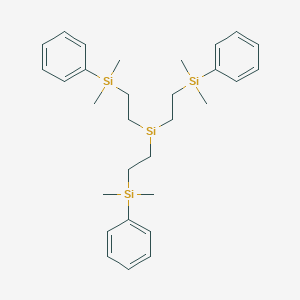
![Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile](/img/structure/B12524169.png)
![[3-(Cyclopentyloxy)phenyl]methanol](/img/structure/B12524172.png)
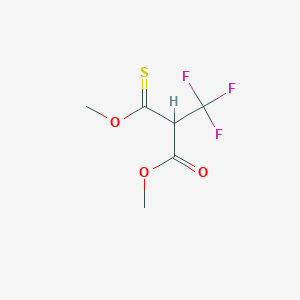

![(2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12524201.png)
